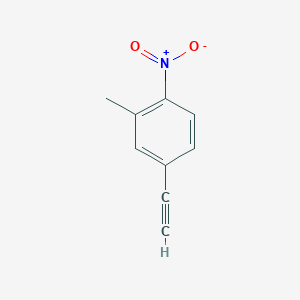

4-Ethynyl-2-methyl-1-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of nitrobenzene derivatives, including compounds similar to 4-ethynyl-2-methyl-1-nitrobenzene, often involves nitration reactions and the introduction of ethynyl and methyl groups into the benzene ring. These processes can be finely tuned to achieve the desired substitution pattern on the benzene ring, demonstrating the versatility of synthetic strategies in creating complex nitrobenzene derivatives (Fischer, Henderson, & Thompson, 1978).

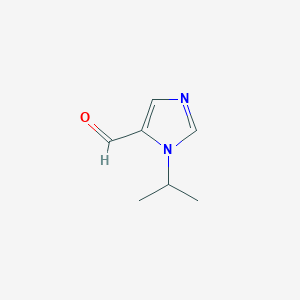

Molecular Structure Analysis

The molecular structure of nitrobenzene derivatives, such as 4-ethynyl-2-methyl-1-nitrobenzene, reveals the impact of substituents on the benzene ring's electronic and spatial configuration. X-ray crystallography studies of similar compounds have shown diverse crystalline structures influenced by subtle changes in molecular structure, highlighting the interplay between molecular design and structural diversity (Oburn & Bosch, 2017).

Chemical Reactions and Properties

Chemical reactions involving 4-ethynyl-2-methyl-1-nitrobenzene and its analogs can include nitration, ethoxylation, and the formation of cyclohexadiene adducts. These reactions underscore the reactivity of the nitro group and the potential for further functionalization of the benzene ring. For example, ethoxylation of nitrobenzene derivatives has been explored using phase-transfer catalysts, demonstrating the compound's versatility in chemical transformations (Wang & Rajendran, 2007).

Physical Properties Analysis

The physical properties of 4-ethynyl-2-methyl-1-nitrobenzene and related compounds, such as their density, viscosity, and refractive index, can be significantly influenced by their molecular structure. Studies on similar nitrobenzene derivatives have provided valuable insights into how the arrangement of substituents affects these properties, offering a deeper understanding of the relationship between molecular structure and physical behavior (Baskaran & Kubendran, 2008).

Chemical Properties Analysis

The chemical properties of nitrobenzene derivatives are largely determined by the presence of the nitro group and its interactions with other substituents on the benzene ring. The nitro group imparts a range of chemical behaviors, including susceptibility to reduction and participation in nucleophilic aromatic substitution reactions. The exploration of these reactions facilitates the synthesis of a wide array of compounds with diverse functionalities, illustrating the compound's chemical versatility and potential applications in organic synthesis (Liu et al., 2011).

Applications De Recherche Scientifique

Photosensitive Protecting Groups

Photosensitive protecting groups, including nitrobenzene derivatives, are pivotal in synthetic chemistry. These groups, such as 2-nitrobenzyl and others, show promise for future applications due to their ability to be removed under specific light conditions, facilitating complex synthesis processes (B. Amit, U. Zehavi, & A. Patchornik, 1974).

Nitrobenzene Production Advances

Advancements in nitrobenzene production, such as the use of solid acid catalysts for synthesizing nitrobenzene, highlight the ongoing research and development in the production processes of nitroaromatic compounds. This research underscores the industrial significance of nitrobenzene and its derivatives in chemical manufacturing (Zhao Hong, 2003).

Advanced Oxidation Processes

The degradation of organic pollutants using advanced oxidation processes (AOPs) is a critical area of environmental research. Studies on compounds like acetaminophen and their degradation by-products, including nitrophenol derivatives, contribute to understanding the environmental impact and treatment of recalcitrant compounds (Mohammad Qutob et al., 2022).

Sensing Applications

Nitroaromatic compounds, including nitrobenzene derivatives, are essential in developing luminescent micelles for sensing applications. These micelles serve as "chemical noses" for detecting toxic and hazardous materials, showcasing the role of nitroaromatic compounds in creating sensitive and selective detection systems (Shashikana Paria et al., 2022).

Safety And Hazards

According to the safety data sheet, 4-Ethynyl-2-methyl-1-nitrobenzene should be handled with care. It is advised to avoid dust formation, breathing vapors, mist or gas, and to use only outdoors or in a well-ventilated area. In case of contact with skin or eyes, it should be washed off immediately with plenty of water .

Propriétés

IUPAC Name |

4-ethynyl-2-methyl-1-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-3-8-4-5-9(10(11)12)7(2)6-8/h1,4-6H,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCRZVQMEJMEFFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578447 |

Source

|

| Record name | 4-Ethynyl-2-methyl-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethynyl-2-methyl-1-nitrobenzene | |

CAS RN |

187869-73-4 |

Source

|

| Record name | 4-Ethynyl-2-methyl-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carbamic acid, [2-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-](/img/structure/B62048.png)

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B62060.png)